![molecular formula C20H28N2O4 B11485129 [4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile](/img/structure/B11485129.png)

[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

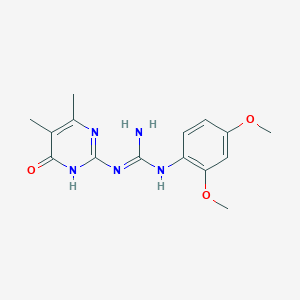

[4a-hydroxy-1-(3,4,5-triméthoxyphényl)octahydroisoquinoléin-2(1H)-yl]acétonitrile: est un composé organique complexe présentant un groupe triméthoxyphényle, un groupe hydroxyle et un fragment octahydroisoquinoléine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [4a-hydroxy-1-(3,4,5-triméthoxyphényl)octahydroisoquinoléin-2(1H)-yl]acétonitrile implique généralement plusieurs étapes :

Formation du noyau octahydroisoquinoléine : Elle peut être réalisée par hydrogénation de dérivés d’isoquinoléine sous haute pression et à haute température.

Introduction du groupe triméthoxyphényle : Cette étape implique souvent l’utilisation d’un réactif de Grignard ou d’un composé organométallique similaire pour introduire le groupe triméthoxyphényle.

Addition d’acétonitrile : La dernière étape implique l’addition d’un groupe acétonitrile, qui peut être réalisée par des réactions de substitution nucléophile utilisant des sources de cyanure telles que le cyanure de sodium ou le cyanure de potassium.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde à l’aide de réactifs tels que le trioxyde de chrome ou le chlorochromate de pyridinium.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du groupe nitrile, pour former des amines primaires en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe triméthoxyphényle peut participer à des réactions de substitution aromatique électrophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Trioxyde de chrome, chlorochromate de pyridinium ou permanganate de potassium.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.

Substitution : Électrophiles tels que les halogènes, les groupes nitro ou les acides sulfoniques.

Principaux produits

Oxydation : Cétones ou aldéhydes.

Réduction : Amines primaires.

Substitution : Divers dérivés triméthoxyphényles substitués.

Applications de la recherche scientifique

Chimie

Intermédiaires de synthèse : Utilisés comme intermédiaires dans la synthèse de molécules plus complexes.

Catalyse : Utilisation potentielle dans les processus catalytiques en raison de sa structure unique.

Biologie

Inhibition enzymatique : Inhibiteur potentiel d’enzymes telles que la tubuline, la protéine de choc thermique 90 et la réductase de la thioredoxine.

Activité antimicrobienne : Exhibe une activité contre les bactéries et les champignons, notamment Helicobacter pylori et Mycobacterium tuberculosis.

Médecine

Agents anticancéreux : Utilisation potentielle dans le développement de médicaments anticancéreux en raison de sa capacité à inhiber les enzymes clés impliquées dans la prolifération des cellules cancéreuses.

Agents antiviraux : Activité potentielle contre des virus tels que le virus de l’immunodéficience humaine acquise, le virus de l’hépatite C et le virus de la grippe.

Industrie

Produits pharmaceutiques : Utilisé dans le développement de nouveaux composés pharmaceutiques.

Agriculture : Utilisation potentielle dans le développement d’agrochimiques.

Applications De Recherche Scientifique

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action de [4a-hydroxy-1-(3,4,5-triméthoxyphényl)octahydroisoquinoléin-2(1H)-yl]acétonitrile implique son interaction avec diverses cibles moléculaires :

Inhibition de la tubuline : Se lie au site de liaison de la colchicine sur la tubuline, empêchant la polymérisation des microtubules et inhibant ainsi la division cellulaire.

Inhibition de la protéine de choc thermique 90 : Perturbe la fonction de la protéine de choc thermique 90, conduisant à la dégradation des protéines clientes et à l’inhibition de la croissance des cellules cancéreuses.

Inhibition de la réductase de la thioredoxine : Inhibe la réductase de la thioredoxine, conduisant à une augmentation du stress oxydatif et à l’apoptose des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Composés similaires

Colchicine : Un agent anti-goutteux qui inhibe également la polymérisation de la tubuline.

Podophyllotoxine : Utilisé pour le traitement des verrues génitales externes et cible également la tubuline.

Combrétastatine : Un agent puissant ciblant les microtubules.

Unicité

Complexité structurale : La présence à la fois du groupe triméthoxyphényle et du fragment octahydroisoquinoléine offre des caractéristiques structurales uniques qui peuvent améliorer son activité biologique.

Polyvalence : La capacité du composé à subir diverses réactions chimiques permet une fonctionnalisation et une dérivatisation étendues, ce qui en fait un intermédiaire polyvalent en chimie de synthèse.

Propriétés

Formule moléculaire |

C20H28N2O4 |

|---|---|

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile |

InChI |

InChI=1S/C20H28N2O4/c1-24-16-12-14(13-17(25-2)19(16)26-3)18-15-6-4-5-7-20(15,23)8-10-22(18)11-9-21/h12-13,15,18,23H,4-8,10-11H2,1-3H3 |

Clé InChI |

DTQHIYZOPBPETJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC#N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]butanamide](/img/structure/B11485054.png)

![8-(4-chlorophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11485057.png)

![N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11485067.png)

![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)

![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)

![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)

![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)

![3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11485115.png)

![4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)

![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)

![2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11485148.png)